molecular formula C25H33IN4O3 B14210473 L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide CAS No. 824405-70-1

L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide

Cat. No.: B14210473
CAS No.: 824405-70-1
M. Wt: 564.5 g/mol
InChI Key: WAXLFWSBTWUJNY-HSQYWUDLSA-N
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Description

L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is a synthetic peptide compound It is composed of the amino acids leucine, alanine, and phenylalanine, with an iodophenylmethyl group attached to the nitrogen atom of the phenylalanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide typically involves the stepwise coupling of the amino acids leucine, alanine, and phenylalanine. The iodophenylmethyl group is introduced through a specific iodination reaction. The general synthetic route includes:

    Protection of Amino Groups: The amino groups of the amino acids are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).

    Coupling Reactions: The protected amino acids are coupled using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.

    Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired peptide.

    Iodination: The iodophenylmethyl group is introduced through an iodination reaction using reagents such as iodine or N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers may be used to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The iodophenylmethyl group can be oxidized to form iodophenylmethyl alcohol or iodophenylmethyl ketone.

    Reduction: The peptide bonds can be reduced to form the corresponding amines.

    Substitution: The iodine atom in the iodophenylmethyl group can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as thiols (R-SH) or amines (R-NH2) in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Iodophenylmethyl alcohol, iodophenylmethyl ketone.

    Reduction: Corresponding amines.

    Substitution: Thiophenylmethyl or aminophenylmethyl derivatives.

Scientific Research Applications

L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide has several scientific research applications:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent or a therapeutic peptide.

    Industry: Utilized in the development of peptide-based materials and as a precursor for the synthesis of more complex peptides.

Mechanism of Action

The mechanism of action of L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenylmethyl group may enhance the compound’s binding affinity to these targets. The peptide can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-alanine: A dipeptide composed of leucine and alanine.

    L-Leucyl-L-alanyl-N5-(diaminomethylene)-L-ornithine: A tripeptide with a diaminomethylene group.

    L-Leucyl-L-phenylalanine: A dipeptide composed of leucine and phenylalanine.

Uniqueness

L-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide is unique due to the presence of the iodophenylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

CAS No.

824405-70-1

Molecular Formula

C25H33IN4O3

Molecular Weight

564.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[(2-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C25H33IN4O3/c1-16(2)13-21(27)24(32)29-17(3)23(31)30-22(14-18-9-5-4-6-10-18)25(33)28-15-19-11-7-8-12-20(19)26/h4-12,16-17,21-22H,13-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21-,22-/m0/s1

InChI Key

WAXLFWSBTWUJNY-HSQYWUDLSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=CC=C2I)N

Origin of Product

United States

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